8-Amino-6,7-dimethylnaphthalene-1,2-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Amino-6,7-dimethylnaphthalene-1,2-dione is an organic compound with a complex structure that includes a naphthalene ring system substituted with amino and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Amino-6,7-dimethylnaphthalene-1,2-dione typically involves the catalytic dearomatization of β-naphthols. This process can be followed by thienannulation with α-enolic dithioesters through Michael-type addition, oxidation, and cyclization reactions . The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
8-Amino-6,7-dimethylnaphthalene-1,2-dione undergoes various types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include quinone derivatives, hydroquinones, and various substituted naphthalene derivatives.
Scientific Research Applications
8-Amino-6,7-dimethylnaphthalene-1,2-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-Amino-6,7-dimethylnaphthalene-1,2-dione involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the normal function of topoisomerase enzymes, which are crucial for DNA replication and transcription . This disruption can lead to cell death, making the compound a potential candidate for anticancer therapies.
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethyl-8-amino-1,2-naphthochinon: Shares a similar naphthalene ring structure with amino and methyl substitutions.
8-Caffeinyl chalcone hybrid conjugates: These compounds also feature a naphthalene ring system and have been studied for their anticancer properties.
Uniqueness
8-Amino-6,7-dimethylnaphthalene-1,2-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C12H11NO2 |
---|---|
Molecular Weight |
201.22 g/mol |
IUPAC Name |
8-amino-6,7-dimethylnaphthalene-1,2-dione |
InChI |
InChI=1S/C12H11NO2/c1-6-5-8-3-4-9(14)12(15)10(8)11(13)7(6)2/h3-5H,13H2,1-2H3 |
InChI Key |
RMHMVHUPTHCBKN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C1C)N)C(=O)C(=O)C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.